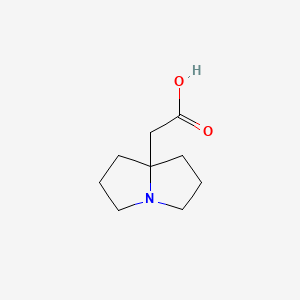

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid

描述

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid (CAS 124655-63-6, hydrochloride salt) is a bicyclic pyrrolizidine derivative with a carboxylic acid side chain. It is commonly used as a synthetic intermediate in pharmaceuticals, such as the antiarrhythmic drug pilsicainide (SUN-1165) . Commercially available in high purity (95–98%), it is typically stored as a hydrochloride salt under controlled conditions (2–8°C) . The compound is hazardous upon inhalation, skin contact, or ingestion, necessitating stringent safety protocols during handling .

属性

IUPAC Name |

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)7-9-3-1-5-10(9)6-2-4-9/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCIGXSNWMPXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443338 | |

| Record name | (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94794-30-6 | |

| Record name | (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of pyrrolizine derivatives followed by the introduction of the acetic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques.

化学反应分析

Types of Reactions

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The acetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

科学研究应用

Scientific Research Applications

The compound has been identified as having a wide range of applications across different scientific domains:

Chemistry

- Building Block for Complex Molecules : It serves as a precursor in the synthesis of more complex organic compounds, facilitating the development of novel materials with unique properties.

Biology

- Enzyme Interaction Studies : Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid is utilized to investigate enzyme interactions and metabolic pathways, providing insights into biological processes at the molecular level.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. Its structural characteristics indicate possible interactions with neurotransmitter systems, which could be explored for neuropharmacological applications.

Industrial Applications

- Specialty Chemicals Production : The compound is used in the manufacture of specialty chemicals and materials that require specific functional properties.

Case Studies and Research Findings

Recent studies highlight the therapeutic potential of this compound:

- A study published in BioRxiv demonstrated that derivatives of this compound induced significant biological activity related to KRAS signaling pathways, suggesting its utility in cancer research .

- Another investigation focused on its analgesic properties, indicating that it may modulate pain perception through interaction with specific receptor systems .

作用机制

The mechanism of action of Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic Acid (CAS 412283-63-7)

Ethyl 3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride (CAS 1989558-84-0)

Tetrahydro-1H-pyrrolizine-7a(5H)-ethanamine Dihydrochloride (CAS 78449-85-1)

- Structural Difference : Substitution of the acetic acid with an ethanamine (–CH₂CH₂NH₂) group.

Pharmacologically Active Derivatives

Pilsicainide (SUN-1165)

- Structure: N-(2,6-Dimethylphenyl)tetrahydro-1H-pyrrolizine-7a(5H)-acetamide monohydrochloride .

- Key Modification : Acetic acid group converted to an acetamide (–CH₂CONH–) linked to a 2,6-dimethylphenyl moiety.

- Pharmacology : Class Ic antiarrhythmic agent with LD₅₀ values of 17 mg/kg (mice, i.v.) and 255 mg/kg (rats, p.o.), indicating significant toxicity .

N-(4-Methoxyphenyl)tetrahydro-1H-pyrrolizine-7a(5H)-carboxamide

- Synthesis : Prepared via carbodiimide-mediated coupling, yielding 68% as a yellow solid after silica gel chromatography .

- Application : Explored for CO₂ capture due to its rigid bicyclic structure and hydrogen-bonding capacity .

Physicochemical Properties

生物活性

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid (THPAA) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

THPAA features a unique pyrrolizine ring structure, which is essential for its biological activity. The compound is characterized by the presence of an acetic acid moiety that enhances its reactivity and solubility.

- Molecular Formula : CHN

- Molecular Weight : 155.20 g/mol

- CAS Number : 94794-30-6

The biological activity of THPAA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound modulates these targets, leading to significant physiological effects:

- Enzyme Interaction : THPAA has been shown to influence the activity of specific enzymes, which can alter metabolic processes.

- Neuropharmacological Effects : Preliminary studies suggest that THPAA may interact with neurotransmitter systems, indicating potential applications in pain management and mood regulation.

Biological Activities

Research indicates that THPAA exhibits a range of biological activities:

- Analgesic Properties : Initial studies have shown potential analgesic effects, making it a candidate for pain relief therapies.

- Anti-inflammatory Effects : THPAA has demonstrated anti-inflammatory properties in various experimental models.

- Anticancer Activity : Some derivatives of THPAA have shown cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

-

Anticancer Activity :

- A study investigated the effects of THPAA derivatives on FaDu hypopharyngeal tumor cells. Results indicated that these compounds induced apoptosis more effectively than traditional chemotherapeutics like bleomycin .

- Another research highlighted that THPAA could arrest the cell cycle at the G1/G0 phase in cancer cells, leading to reduced proliferation rates .

-

Neuropharmacological Studies :

- Research has suggested that THPAA may influence pathways related to pain perception. In vitro studies demonstrated modulation of neurotransmitter release, which could be beneficial in developing treatments for chronic pain conditions.

Comparative Analysis

To understand the uniqueness of THPAA, a comparison with similar compounds was conducted:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride | 0.86 | Different ring structure; more linear configuration |

| (S)-2-(Pyrrolidin-2-yl)acetic acid | 0.84 | Enantiomeric form; potential differences in activity |

| 2-Methylpiperidine-3-carboxylic acid hydrochloride | 0.80 | Contains a piperidine ring; different pharmacological profile |

| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate | 0.71 | Bicyclic structure; distinct activity spectrum |

This table illustrates that while THPAA shares structural characteristics with other compounds, its unique features may confer distinct biological activities.

常见问题

Q. What are the standard synthetic routes for Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid and its hydrochloride salt?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. For example, heterocyclic intermediates like pyrrolizine derivatives can be synthesized using NaN₃ as a catalyst in DMF solvent under controlled heating (50°C for 3 hours), followed by purification via recrystallization from ethanol or dichloromethane extraction . The hydrochloride salt is formed by reacting the free base with HCl in aqueous or alcoholic media, as evidenced by its structural confirmation through elemental analysis and IR spectroscopy .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

Structural elucidation relies on a combination of:

- Elemental analysis for empirical formula validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretches at ~2500–3000 cm⁻¹).

- Liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation and purity assessment .

- ¹H/¹³C NMR to resolve stereochemistry and ring system conformation, particularly for distinguishing between diastereomers in fused pyrrolizine systems .

Q. How can researchers assess the stability of this compound under different storage conditions?

Stability studies should evaluate:

- Thermal stability via thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic stability in aqueous buffers (pH 1–12) at 25–60°C, monitored by HPLC for degradation products.

- Photostability under UV/visible light exposure (ICH Q1B guidelines). For hydrochloride salts, hygroscopicity tests are critical, as moisture absorption can alter crystallinity and solubility .

Advanced Research Questions

Q. What methodological challenges arise in optimizing the yield of this compound during multi-step synthesis?

Key challenges include:

- Side reactions during cyclization : Competing pathways (e.g., over-alkylation) can reduce yields. Using aprotic solvents (DMF, THF) and low temperatures (0–50°C) minimizes byproducts .

- Purification of polar intermediates : Silica gel chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) improves separation of hydrophilic derivatives.

- Salt formation variability : Adjusting HCl stoichiometry and reaction time during hydrochloride salt synthesis ensures consistent crystallinity .

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved when characterizing this compound derivatives?

Discrepancies often arise from:

- Dynamic proton exchange : In D₂O, acidic protons (e.g., -COOH) may not appear in ¹H NMR. Use deuterated DMSO-d₆ to observe exchangeable protons.

- Ionization in LC-MS : Adjust mobile phase pH to suppress in-source fragmentation. For example, 0.1% formic acid enhances [M+H]⁺ ion detection .

- Stereochemical ambiguity : NOESY or ROESY experiments clarify spatial arrangements in fused ring systems .

Q. What in vitro models are appropriate for evaluating the bioactivity of this compound derivatives?

Pharmacological studies should prioritize:

- Cardiovascular models : Patch-clamp assays on HEK-293 cells expressing hERG channels to assess antiarrhythmic potential, as seen in pilsicainide derivatives .

- Enzyme inhibition assays : Screen against targets like phosphodiesterase-5 (PDE5) using fluorescence-based kits (e.g., BPS Bioscience).

- Cytotoxicity profiling : MTT assays on primary cardiomyocytes to rule off-target effects. Note that hydrochloride salts may require pH adjustment to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。